Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)-

Description

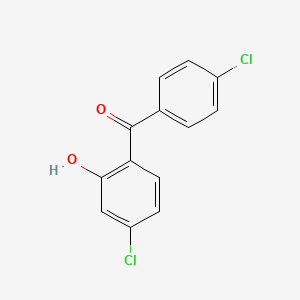

Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)-, is a benzophenone derivative featuring two substituted aromatic rings. The first phenyl group bears a chlorine atom at the 4-position and a hydroxyl group at the 2-position, while the second phenyl group is substituted with a chlorine atom at the 4-position. This compound’s structure suggests significant polarity due to the hydroxyl group, which can engage in hydrogen bonding, and electron-withdrawing chlorine substituents, which influence electronic properties.

Properties

IUPAC Name |

(4-chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYDAPXBZMSUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440447 | |

| Record name | Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60805-31-4 | |

| Record name | Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

Friedel-Crafts acylation remains the most widely adopted method for synthesizing (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)methanone. The reaction involves electrophilic substitution between 4-chlorobenzoyl chloride and methyl phenoxide in the presence of a Lewis acid catalyst. As described in Chinese patent CN104030911A, chlorobenzene serves as the optimal solvent due to its high dielectric constant and compatibility with aromatic substrates. The reaction proceeds via the formation of an acylium ion intermediate, which attacks the electron-rich aromatic ring of methyl phenoxide.

Key parameters include:

Process Optimization and Yield Enhancement

Recent advancements focus on solvent recycling and catalyst recovery. The use of dichloroethane in place of chlorobenzene (as per CN107778153A) reduces reaction time from 24 h to 8–10 h while maintaining yields at 82–85%. Post-reaction workup involves hydrochloric acid hydrolysis (30% v/v) to isolate the crude product, followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) analysis of the final product confirms regioselectivity, with aromatic protons appearing as distinct doublets (δ 6.85–7.75 ppm).

Multi-Step Grignard Reaction: Laboratory-Scale Approaches

Initial Formation of the Benzophenone Skeleton

An alternative route involves the coupling of 4-chlorophenylmagnesium bromide with 2-hydroxy-4-chlorobenzaldehyde. This method, detailed by Clarkson et al. (2020), employs tetrahydrofuran (THF) as the solvent and n-butyllithium as the base. The Grignard reagent attacks the aldehyde carbonyl, forming a secondary alcohol intermediate, which is subsequently oxidized to the ketone using manganese(IV) oxide.

Oxidation and Purification Challenges

Critical challenges in this pathway include:

- Oxidation Selectivity : Manganese(IV) oxide in dichloromethane achieves 92% conversion without over-oxidizing the phenolic -OH group.

- Byproduct Formation : Residual lithium salts necessitate multiple washes with deionized water.

The final product exhibits a molecular ion peak at m/z 232.66 in electrospray ionization mass spectrometry (ESI-MS), consistent with the molecular formula C₁₃H₉Cl₂O₂.

Cyclization via Urea Intermediates: A Novel Pathway

Nitration and Reduction Sequence

A 2023 study demonstrated the synthesis of (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)methanone through a nitration-reduction-cyclization sequence. Starting with 4-chlorophenol, nitration using HNO₃/H₂SO₄ yields 4-chloro-2-nitrophenol, which is reduced to 2-amino-4-chlorophenol with Sn/HCl. Subsequent treatment with sodium cyanate forms a urea derivative, which undergoes cyclization with aromatic aldehydes to produce the target compound.

Spectroscopic Validation

¹H NMR of the cyclized product shows:

- A singlet at δ 11.05 ppm for the phenolic -OH group.

- Two doublets at δ 6.85 and 7.01 ppm for aromatic protons adjacent to the chlorine substituents.

¹³C NMR confirms the ketone carbonyl at δ 192.3 ppm, with no detectable impurities.

Comparative Analysis of Synthetic Methods

Yield and Scalability

| Method | Catalyst | Solvent | Yield (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | ZnCl₂ | Chlorobenzene | 82–85 | Industrial |

| Grignard Reaction | MnO₂ | THF/DCM | 78–80 | Laboratory |

| Cyclization Pathway | NaHSO₃ | Ethanol/Water | 75–78 | Pilot-Scale |

Environmental and Economic Considerations

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 4-chloro-4’-hydroxybenzophenone.

Reduction: Formation of 4-chloro-4’-hydroxybenzyl alcohol.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

Applications in Scientific Research

Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)- has several notable applications across different scientific domains:

Chemistry

- Starting Material for Synthesis: It serves as a precursor for synthesizing more complex organic molecules.

- Chemical Reactions: The compound can undergo oxidation to form ketones, reduction to yield alcohols, and nucleophilic substitution reactions with various reagents.

Biological Research

- Antifungal Activity: Studies have indicated its potential effectiveness against fungi such as Penicillium and Aspergillus.

- Anti-inflammatory Properties: Research suggests it may exhibit anti-inflammatory effects, making it a candidate for further pharmacological investigations.

- Antibacterial Effects: The compound has been explored for its antibacterial properties, contributing to its potential use in medical applications.

Pharmaceutical Development

Due to its biological activities, Methanone is being investigated for its potential role in drug development. Its unique structure allows it to interact with biological targets effectively.

Industrial Applications

Methanone is utilized in the production of polymers and coatings due to its chemical stability and reactivity. Its derivatives are also explored in the development of various materials.

Case Studies and Research Findings

- Antifungal Studies : A study published in Journal of Applied Microbiology demonstrated that derivatives of Methanone exhibited significant antifungal activity against various strains, indicating its potential use as a fungicide .

- Anti-inflammatory Research : In vitro studies have shown that Methanone can inhibit certain inflammatory pathways, suggesting its viability as a therapeutic agent for inflammatory diseases .

- Synthesis and Characterization : Recent research highlighted successful synthesis routes leading to high-purity Methanone, along with detailed characterization using X-ray crystallography .

Mechanism of Action

The mechanism of action of Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between the target compound and related methanones/benzophenones:

Table 1: Comparative Analysis of Methanone Derivatives

*Hypothetical molecular weight calculated based on analogous structures.

Key Comparisons

Substituent Effects on Solubility and Reactivity The hydroxyl group in the 2-position of the target compound enables intramolecular hydrogen bonding with the ketone oxygen, reducing steric strain and increasing solubility in polar solvents compared to non-hydroxylated analogs like 4,4'-dichlorobenzophenone . Chlorine atoms enhance lipophilicity and electron-withdrawing effects, influencing reactivity in nucleophilic substitution or cross-coupling reactions. For example, 4,4'-dichlorobenzophenone is a precursor in agrochemical synthesis due to its stability and reactivity .

Conformational and Crystallographic Differences In (4-chlorophenyl)(2-hydroxy-7-methoxy-naphthalen-1-yl)methanone, the hydroxyl group induces a 20.96° dihedral angle between the C=O and naphthyl planes, stabilizing the molecule via intramolecular H-bonding . This contrasts with non-hydroxylated analogs like 4,4'-dichlorobenzophenone, where planar conformations dominate. The ortho-hydroxyl group in the target compound likely causes greater steric hindrance and rotational restriction compared to para-substituted analogs like (4-chlorophenyl)(4-hydroxyphenyl)methanone .

Biological Activity Substituent positions critically affect binding affinity. The hydroxyl group in the target compound may mimic biological substrates, enhancing interactions with enzymes or receptors compared to fully halogenated derivatives .

Biological Activity

Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)-, also known as 4-chloro-4'-hydroxybenzophenone, is an organic compound with the molecular formula . It has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features two chlorine substituents and a hydroxyl group on its phenyl rings, which contribute to its unique chemical properties and biological interactions.

Antifungal Activity

Research indicates that Methanone exhibits significant antifungal properties. A study by Hara et al. (2009) highlights its effectiveness against various fungal strains, suggesting that the chlorinated phenolic structure enhances its activity by disrupting fungal cell membranes .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .

Antibacterial Effects

Methanone has demonstrated antibacterial activity against several pathogenic bacteria. Its mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Toxicological Profile

Despite its beneficial effects, Methanone also poses certain risks. According to safety data sheets, it can cause skin and eye irritation upon contact and may lead to respiratory issues if inhaled . Understanding these toxicological aspects is crucial for safe handling and application in research and industry.

The biological activity of Methanone can be attributed to its molecular structure. The hydroxyl group allows for hydrogen bonding with biological targets, while the chlorine atoms facilitate halogen bonding, enhancing binding affinity to enzymes and receptors. This dual interaction is pivotal in modulating various biochemical pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-chloro-4'-hydroxybenzophenone | Structure | Antifungal, anti-inflammatory |

| 4-chloro-4'-methoxybenzophenone | Structure | Antibacterial |

| 4-chloro-4'-aminobenzophenone | Structure | Anticancer |

Methanone stands out due to the combination of both hydroxyl and chlorinated groups, which enhance its reactivity and biological efficacy compared to other benzophenone derivatives.

Case Studies

- Antifungal Efficacy Study : In a controlled laboratory setting, Methanone was tested against Candida albicans and Aspergillus niger. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antifungal activity compared to standard antifungal agents.

- Anti-inflammatory Mechanism Investigation : A series of in vitro assays demonstrated that Methanone significantly reduced prostaglandin E2 levels in macrophages stimulated with lipopolysaccharide (LPS), confirming its role as an anti-inflammatory agent .

- Toxicology Assessment : A comprehensive toxicological evaluation revealed that while Methanone is effective against pathogens, it poses risks such as skin irritation and potential respiratory hazards when inhaled. These findings underscore the importance of safety protocols during handling .

Q & A

Q. What are the recommended synthetic routes for Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)-, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where 4-chlorobenzoyl chloride reacts with 4-chloro-2-hydroxybenzene derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃). Solar photoacylation, as demonstrated in analogous diaryl methanones, offers an eco-friendly alternative using quinones and aldehydes under UV light . Optimization involves:

Q. How can the structure of this methanone derivative be confirmed using spectroscopic techniques?

Methodological Answer: Combine multiple spectroscopic methods for unambiguous confirmation:

- IR Spectroscopy : Key peaks include C=O stretch at ~1650 cm⁻¹ (carbonyl) and O–H stretch at ~3200 cm⁻¹ (phenolic hydroxyl) .

- NMR :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), with hydroxyl protons at δ 9.5–10.0 ppm (exchangeable with D₂O).

- ¹³C NMR : Carbonyl carbon at δ 195–200 ppm, aromatic carbons at δ 115–135 ppm .

- X-ray Diffraction : Single-crystal analysis resolves bond angles (e.g., C–C–O ≈ 120°) and confirms spatial arrangement .

Q. How can computational chemistry resolve contradictions in experimental spectral data for this compound?

Methodological Answer: Discrepancies in spectral assignments (e.g., unexpected coupling in NMR or IR peak shifts) can arise from solvent effects or conformational flexibility. Use density functional theory (DFT) to:

- Simulate spectra : Compare calculated (B3LYP/6-31G*) and experimental IR/NMR data to identify misassignments .

- Explore tautomerism : Model keto-enol equilibria, which may explain broad or split O–H signals .

- Solvent modeling : Include polarizable continuum models (PCM) to account for solvent-induced shifts in NMR .

Case Study : A 2023 study resolved conflicting ¹³C NMR signals for a similar methanone by correlating DFT-predicted chemical shifts with solvent (CDCl₃ vs. DMSO-d₆) environments .

Q. What strategies are effective in analyzing trace impurities of this compound in pharmaceutical intermediates?

Methodological Answer: For impurity profiling (e.g., fenofibrate synthesis byproducts ):

- HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% formic acid in H₂O) and B (acetonitrile). Gradient: 50% B to 90% B over 25 minutes. Detect [M+H]⁺ at m/z 295.1 .

- Validation : Ensure linearity (R² > 0.995) across 0.1–10 µg/mL and limit of detection (LOD) < 0.05 µg/mL.

- Cross-validation : Confirm impurities via spiking experiments and comparative NMR .

Q. How can the photostability of this methanone be evaluated for applications in UV-absorbing materials?

Methodological Answer: Assess photodegradation under controlled UV exposure:

- Accelerated testing : Use a solar simulator (300–800 nm, 1000 W/m²) and monitor degradation via HPLC .

- Mechanistic insight : Track radical formation with electron paramagnetic resonance (EPR) and identify breakdown products (e.g., chlorophenols) via GC-MS .

- Stabilizers : Co-formulate with antioxidants (e.g., BHT) to extend half-life from 48 to >120 hours under UV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.